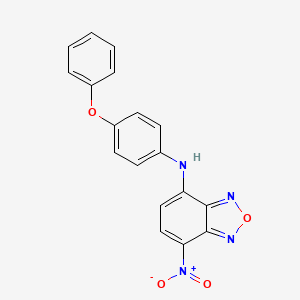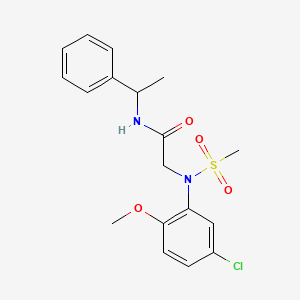![molecular formula C16H27NO2 B5196830 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol](/img/structure/B5196830.png)
2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol, also known as TBBE, is a chemical compound used in scientific research for its potential therapeutic properties. TBBE is a member of the family of β-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol is not fully understood. However, it is believed that 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol works by blocking the β-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological processes. By blocking these receptors, 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol may be able to reduce the growth of cancer cells, and improve cardiovascular function.
Biochemical and Physiological Effects:
2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol has also been shown to improve cardiovascular function by reducing heart rate and blood pressure. In addition, 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol has been shown to have neuroprotective effects, and may be able to improve cognitive function in patients with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol in lab experiments is its relatively low cost and ease of synthesis. 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol is also relatively stable, and can be stored for long periods of time without degradation. However, one of the limitations of using 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for research on 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol. One area of research is in the development of more potent and selective β-adrenergic receptor antagonists. Another area of research is in the development of new therapeutic applications for 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol, such as in the treatment of neurological disorders. Finally, future research should focus on the development of new methods for administering 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol in vivo, to improve its solubility and bioavailability.
Conclusion:
In conclusion, 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol is a chemical compound with potential therapeutic properties in a variety of scientific research applications. 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol has been shown to have potential therapeutic properties in the treatment of cancer, cardiovascular diseases, and neurological disorders. The synthesis of 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol is a relatively simple process, and the compound can be obtained in high yield with good purity. However, there are limitations to using 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol in lab experiments, such as its limited solubility in aqueous solutions. Future research should focus on the development of more potent and selective β-adrenergic receptor antagonists, new therapeutic applications for 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol, and new methods for administering 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol in vivo.
Métodos De Síntesis
The synthesis of 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol involves the reaction of 4-tert-butylphenol with 1,4-dibromobutane to form 4-(4-tert-butylphenoxy)butyl bromide. The bromide is then reacted with diethanolamine to form 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol. The synthesis of 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol is a relatively simple process, and the compound can be obtained in high yield with good purity.
Aplicaciones Científicas De Investigación
2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol has been shown to have potential therapeutic properties in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol has been shown to inhibit the growth of cancer cells in vitro, and in animal models. 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol has also been shown to have potential therapeutic properties in the treatment of cardiovascular diseases, such as hypertension and heart failure. In addition, 2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol has been shown to have potential therapeutic properties in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-[4-(4-tert-butylphenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-16(2,3)14-6-8-15(9-7-14)19-13-5-4-10-17-11-12-18/h6-9,17-18H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFBZBPIWGOPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5196776.png)

![5-{[5-(phenylthio)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5196798.png)
![2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5196802.png)




![1-(4-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5196823.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5196833.png)